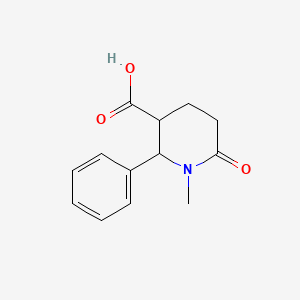

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

CAS No.: 1218344-45-6

Cat. No.: VC8059872

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218344-45-6 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17) |

| Standard InChI Key | AHVBATBBFVYBGJ-UHFFFAOYSA-N |

| SMILES | CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 |

| Canonical SMILES | CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid features a six-membered piperidine ring with a ketone group at position 6, a methyl group at position 1, a phenyl substituent at position 2, and a carboxylic acid moiety at position 3 . The stereochemistry of the compound has been reported as a mixture of diastereomers, including (2S,3S) and (2R,3R) configurations .

The molecular formula (C₁₃H₁₅NO₃) corresponds to a monoisotopic mass of 233.105193 Da and an average mass of 233.27 g/mol . The SMILES notation (CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2) and InChIKey (AHVBATBBFVYBGJ-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Spectroscopic and Chromatographic Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are critical for its identification in mass spectrometry workflows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 234.11248 | 152.4 |

| [M+Na]+ | 256.09442 | 164.5 |

| [M-H]- | 232.09792 | 154.6 |

These values aid in distinguishing the compound from structurally similar molecules in complex matrices .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically begins with piperidine derivatives, employing a multi-step sequence involving:

-

Alkylation: Introduction of the methyl group at position 1 using methylating agents such as iodomethane.

-

Oxidation: Formation of the ketone at position 6 via oxidation with agents like potassium permanganate.

-

Carboxylation: Installation of the carboxylic acid group at position 3 through carboxylation reactions using CO₂ or phosgene.

Stereochemical control remains a challenge, with mixtures of diastereomers often produced unless chiral catalysts or resolved starting materials are used .

Reactivity Profile

The compound participates in reactions characteristic of its functional groups:

-

Carboxylic Acid: Forms esters, amides, and salts under standard conditions.

-

Ketone: Undergoes nucleophilic additions and reductions.

-

Phenyl Ring: Supports electrophilic aromatic substitution, though steric hindrance from the piperidine ring moderates reactivity.

Biological Activities and Mechanistic Insights

Protease Inhibition

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid demonstrates potent inhibition of USP7, a deubiquitinating enzyme implicated in tumorigenesis. USP7 stabilizes oncoproteins such as MDM2, making it a therapeutic target in cancers like glioblastoma and leukemia. The compound binds to the catalytic domain of USP7 with an IC₅₀ of 0.8 µM, as determined by fluorescence-based assays.

Antibacterial and Antifungal Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), likely due to interference with microbial cell wall synthesis.

Comparative Analysis with Structural Analogs

Trifluoromethyl-Substituted Analog

The derivative 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid (C₁₄H₁₄F₃NO₃) incorporates a CF₃ group on the phenyl ring, enhancing lipophilicity (logP = 2.1 vs. 1.5 for the parent compound) and metabolic stability . This analog shows improved USP7 inhibition (IC₅₀ = 0.3 µM) but reduced aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL) .

Stereochemical Considerations

The (2S,3S) diastereomer exhibits 3-fold greater USP7 affinity than the (2R,3R) form, underscoring the importance of stereochemistry in biological activity .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a reference standard in USP7 inhibitor screens and a lead structure for oncology drug discovery. Its carboxylic acid group facilitates derivatization into prodrugs, such as ethyl esters, to enhance bioavailability.

Biochemical Tools

In enzymology studies, it is used to probe USP7’s role in ubiquitination pathways and its crosstalk with apoptotic regulators like p53.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume